3-Pyridin-4-ylbut-2-enoic acid
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Overview
Description
3-Pyridin-4-ylbut-2-enoic acid: is an organic compound characterized by a pyridine ring attached to a butenoic acid chain. This compound is notable for its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-ylbut-2-enoic acid typically involves the reaction of pyridine derivatives with butenoic acid precursors. One common method is the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-4-ylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoic acid chain to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products:
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridin-4-ylbut-2-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-Pyridin-4-ylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the butenoic acid chain can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyridine-4-carboxylic acid: Shares the pyridine ring but lacks the butenoic acid chain.
3-Pyridin-2-ylpropanoic acid: Similar structure but with a propanoic acid chain instead of butenoic acid.
4-Pyridylacetic acid: Contains a pyridine ring attached to an acetic acid chain.
Uniqueness: 3-Pyridin-4-ylbut-2-enoic acid is unique due to its combination of a pyridine ring and a butenoic acid chain, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs. The presence of the double bond in the butenoic acid chain also provides additional reactivity and versatility in synthetic chemistry .
Properties
IUPAC Name |
3-pyridin-4-ylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVQQDBWTVHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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